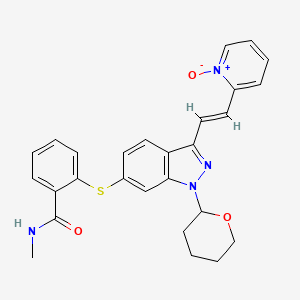

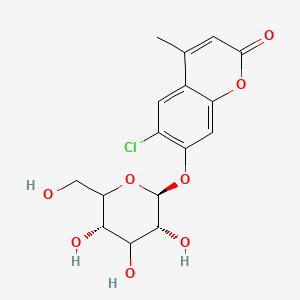

6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is a fluorogenic substrate used primarily in biochemical assays to detect the presence of beta-galactosidase enzymes. This compound is particularly valuable in various diagnostic and research applications due to its ability to produce a fluorescent signal upon enzymatic cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside typically involves the glycosylation of 6-chloro-4-methylumbelliferone with a suitable galactosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which exhibits strong fluorescence.

Common Reagents and Conditions

Reagents: Beta-galactosidase enzymes, water

Conditions: Aqueous buffer solutions, pH 6-8, temperature range of 25-37°C

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is 6-chloro-4-methylumbelliferone, which is a fluorescent compound.

Scientific Research Applications

6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is widely used in scientific research for various applications:

Biochemistry: Used as a substrate in enzyme assays to measure beta-galactosidase activity.

Molecular Biology: Employed in reporter gene assays to monitor gene expression.

Medical Diagnostics: Utilized in diagnostic tests for detecting beta-galactosidase activity in clinical samples, aiding in the diagnosis of certain genetic disorders.

Industrial Applications: Applied in quality control processes to detect contamination by beta-galactosidase-producing microorganisms.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside involves its hydrolysis by beta-galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing an indication of the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl beta-D-Galactopyranoside: Another fluorogenic substrate for beta-galactosidase, but without the chloro substituent.

6-Chloro-4-methylumbelliferyl beta-D-Glucuronide: A similar compound used for detecting beta-glucuronidase activity.

Uniqueness

6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is unique due to its chloro substituent, which can influence its fluorescence properties and enzymatic cleavage efficiency. This makes it particularly useful in specific assays where enhanced sensitivity and specificity are required.

Properties

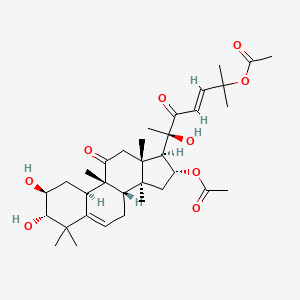

Molecular Formula |

C16H17ClO8 |

|---|---|

Molecular Weight |

372.8 g/mol |

IUPAC Name |

6-chloro-4-methyl-7-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C16H17ClO8/c1-6-2-12(19)23-9-4-10(8(17)3-7(6)9)24-16-15(22)14(21)13(20)11(5-18)25-16/h2-4,11,13-16,18,20-22H,5H2,1H3/t11?,13-,14?,15-,16-/m1/s1 |

InChI Key |

KAEQSTOOTHDRCX-WXUKXJTFSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](C(O3)CO)O)O)O |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)

![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)